5-Methylpyridin-2(1H)-one

Pharmaceutical Intermediate Pirfenidone Synthesis Antifibrotic Drug

When sourcing 5-Methylpyridin-2(1H)-one (CAS 1003-68-5) for Pirfenidone API synthesis or analytical QC, structural identity is non-negotiable. The 5-position methyl group confers the essential reactivity and selectivity for Pirfenidone coupling chemistry; generic 2-pyridone derivatives fail to substitute, producing unwanted byproducts and failed reactions. As the pharmacopoeial EP Impurity B (USP Related Compound B), this exact compound is mandated by regulators for ANDA method validation, stability studies, and batch release testing. Substitution with any other 2-pyridone invalidates regulatory compliance, risking submission rejection. Secure the certified intermediate built to pharmacopoeial standards.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1003-68-5
Cat. No. B017766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyridin-2(1H)-one
CAS1003-68-5
Synonyms5-Methyl-2-oxopyridine;  5-Methyl-2-pyridinol;  5-Methyl-2-pyridone;  5-Methyl-2(1H)-pyridinone; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)C=C1
InChIInChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
InChIKeySOHMZGMHXUQHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 150 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyridin-2(1H)-one (CAS 1003-68-5) for Pirfenidone Synthesis and Analytical Standards


5-Methylpyridin-2(1H)-one (CAS 1003-68-5), also known as 2-hydroxy-5-methylpyridine, is a heterocyclic pyridinone derivative with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol [1]. It exists as a pale yellow solid with a melting point of 183-187°C and demonstrates solubility in DMSO, ethanol, and methanol [2]. This compound is a critical building block in medicinal chemistry and organic synthesis, serving as a key intermediate for the antifibrotic drug Pirfenidone and as a pharmacopoeial reference standard (EP Impurity B) for analytical method validation in pharmaceutical quality control [3].

Procurement Risks of Substituting 5-Methylpyridin-2(1H)-one (CAS 1003-68-5) with Generic 2-Pyridones


Substitution of 5-Methylpyridin-2(1H)-one with generic 2-pyridone derivatives introduces critical risks in both pharmaceutical synthesis and analytical applications. The methyl group at the 5-position is essential for the specific reactivity and selectivity required in the synthesis of Pirfenidone; alternative 2-pyridones lacking this substitution may fail to undergo the necessary coupling reactions or yield unwanted byproducts . Furthermore, in analytical quality control, pharmacopoeial impurity standards are defined by exact structural identity; substitution of the designated EP Impurity B (CAS 1003-68-5) with any other 2-pyridone derivative would invalidate regulatory compliance, method validation, and stability studies, leading to rejected ANDA submissions or batch release failures [1].

Quantitative Differentiation of 5-Methylpyridin-2(1H)-one (CAS 1003-68-5) from Structural Analogs


Essential Intermediate in Pirfenidone Synthesis: 5-Methylpyridin-2(1H)-one as a Precursor to the Antifibrotic Agent

5-Methylpyridin-2(1H)-one is the designated intermediate in the synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), a clinically approved antifibrotic agent . In contrast, unsubstituted 2-pyridone cannot be used to synthesize Pirfenidone due to the lack of the methyl group required for the final molecular structure .

Pharmaceutical Intermediate Pirfenidone Synthesis Antifibrotic Drug

Pharmacopoeial Impurity Standard for Regulatory Compliance in Pirfenidone Quality Control

5-Methylpyridin-2(1H)-one is the designated EP Impurity B (Pirfenidone Related Compound B) for pharmacopoeial analytical methods [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for method development and validation [1]. In comparison, a generic 2-pyridone standard would not meet EP/USP specifications for impurity identification and quantification.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Diastereoselective Synthesis of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides

5-Methylpyridin-2(1H)-one has been specifically utilized for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides, a reaction where its tautomeric and steric properties provide a distinct advantage . Other 2-pyridones lacking the 5-methyl group or possessing different substitution patterns may exhibit altered or reduced diastereoselectivity in similar transformations .

Organic Synthesis Diastereoselectivity Medicinal Chemistry

Tautomeric Behavior Influences Reactivity and Physicochemical Properties

5-Methylpyridin-2(1H)-one exists in a tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms, a behavior that is fundamental to its reactivity and biological interactions . The presence of the 5-methyl group subtly influences this equilibrium and, consequently, the compound's pKa (12.43 ± 0.10, predicted) [1]. While this is a shared characteristic of the 2-pyridone class, the specific tautomeric ratio and its impact on molecular recognition can vary significantly with substitution pattern, differentiating it from other analogs in specific binding contexts [2].

Physical Organic Chemistry Tautomerism Drug Design

Primary Application Scenarios for Procuring 5-Methylpyridin-2(1H)-one (CAS 1003-68-5)


Synthesis of Pirfenidone for Idiopathic Pulmonary Fibrosis (IPF) Treatment

This is the primary industrial application. 5-Methylpyridin-2(1H)-one is used as a key intermediate in the multi-step synthesis of Pirfenidone, an antifibrotic agent. The procurement of this specific intermediate is essential for pharmaceutical manufacturers producing the active pharmaceutical ingredient (API) .

Pharmaceutical Quality Control: Pirfenidone EP Impurity B Standard

In analytical laboratories, this compound is procured as a certified reference standard (EP Impurity B) for the development and validation of analytical methods to quantify Pirfenidone and its related substances in drug substances and finished products. Its use is mandated by regulatory bodies for ANDA submissions [1].

Diastereoselective Synthesis of Complex Heterocycles

In medicinal chemistry research, this compound is a valuable building block for constructing complex, stereochemically defined heterocyclic systems. It is specifically procured for its ability to undergo diastereoselective transformations, such as the synthesis of cyclobutane-fused pyridinyl sulfonyl fluorides, which are of interest as potential drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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